6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid
Overview
Description
“6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid” is a synthetic compound with the CAS Number: 215530-62-4 . It has a molecular weight of 198.57 . The IUPAC name for this compound is 6-chloro [1,2,4]triazolo [1,5-b]pyridazine-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3ClN4O2/c7-3-1-2-4-8-5 (6 (12)13)10-11 (4)9-3/h1-2H, (H,12,13) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 220-221 degrees Celsius .Scientific Research Applications
Synthesis and Structural Analysis
- Research has demonstrated the synthesis and structural characterization of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine derivatives. These compounds have been analyzed using Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, offering insights into their molecular structure and interactions (Sallam et al., 2021).
Pharmaceutical Importance
- The significance of pyridazine analogs, including 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine derivatives, in medicinal chemistry has been highlighted. These compounds show notable pharmaceutical importance due to their potential biological activities (Sallam et al., 2021).
Molecular Aggregation and Lipophilicity
- Studies have described the synthesis of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine and its derivatives, analyzing their molecular aggregation and lipophilicity. This research aids in understanding the physical and chemical properties of these compounds, which is crucial for their potential applications (Katrusiak & Katrusiak, 2010).
Potential Antimicrobial Activity
- Some derivatives of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine have been synthesized and tested for their antibacterial and antifungal activities. These studies are important for identifying new potential antimicrobial agents (Taha, 2008).
Bioevaluation as Cytotoxic Agents
- Recent research has focused on the synthesis and bioevaluation of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine derivatives as cytotoxic agents. These compounds have been evaluated for their in vitro cytotoxic activities against various cancer cell lines, showing potential as cancer therapeutics (Mamta et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
While specific future directions for “6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid” were not found in the search results, similar triazolopyrimidine compounds have been the subject of ongoing research due to their diverse biological activities . These compounds have potential applications in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities .
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It is known that triazole compounds can act as inhibitors or activators of their target molecules, leading to changes in cellular processes .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound is a powder at room temperature, suggesting it could be formulated for oral administration .
Result of Action
Triazole compounds are known to have a variety of effects, including anti-proliferative activity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid . .
properties
IUPAC Name |
6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-3-1-2-4-8-5(6(12)13)10-11(4)9-3/h1-2H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZDILJQOJEYLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=N2)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629374 | |
Record name | 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
215530-62-4 | |
Record name | 6-Chloro[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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